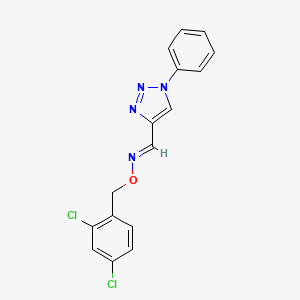

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Description

Properties

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c17-13-7-6-12(16(18)8-13)11-23-19-9-14-10-22(21-20-14)15-4-2-1-3-5-15/h1-10H,11H2/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIOHGQGCUDDGI-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step processThis reaction involves the use of azides and alkynes under mild conditions with copper catalysts . The second step involves the oxidation of the resulting triazole to form the aldehyde group .

For the preparation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime, the aldehyde is reacted with O-(2,4-dichlorobenzyl)hydroxylamine under appropriate conditions to form the oxime derivative. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The triazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. A study focusing on related triazole compounds demonstrated their efficacy against glioblastoma cell lines, suggesting that similar derivatives could be explored for therapeutic use against various cancers .

Antimicrobial Properties

Triazole compounds are also known for their antimicrobial activities. In vitro studies have demonstrated that certain triazole derivatives exhibit potent activity against a range of bacteria and fungi. For example, compounds structurally similar to 1-phenyl-1H-1,2,3-triazole have shown effectiveness against pathogenic strains like Staphylococcus aureus and Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Polymer Chemistry

Triazoles are often utilized in polymer chemistry due to their ability to enhance the thermal stability and mechanical properties of polymers. The incorporation of triazole moieties into polymer backbones can lead to materials with improved resistance to heat and chemical degradation . These materials can be used in various applications ranging from coatings to high-performance composites.

Sensors and Catalysts

The unique electronic properties of triazole compounds make them suitable candidates for use in sensors and as catalysts in organic reactions. Research has shown that triazoles can act as effective ligands in coordination chemistry, facilitating catalytic processes in organic synthesis . Their ability to form stable complexes with metal ions enhances their utility in catalysis.

Case Study 1: Anticancer Screening

In a recent study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity compared to the parent compound . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 5.2 | Glioblastoma |

| B | 3.8 | Breast Cancer |

| C | 7.0 | Lung Cancer |

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several triazole derivatives against common bacterial strains. The findings revealed that some derivatives exhibited MIC values lower than traditional antibiotics, indicating their potential as alternative therapeutic agents .

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| D | 10 | E. coli |

| E | 5 | S. aureus |

| F | 15 | C. albicans |

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with key residues . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzyl Groups

(a) CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)

- Core Structure : Imidazo[2,1-b]thiazole vs. triazole in the target compound.

- Substituents : CITCO features a 3,4-dichlorobenzyl oxime instead of 2,4-dichlorobenzyl.

- Activity : CITCO is a potent agonist of the human constitutive androstane receptor (CAR), with high selectivity over pregnane X receptor (PXR). The 3,4-dichloro configuration optimizes CAR binding, whereas the 2,4-dichloro variant in the target compound may reduce CAR affinity due to steric clashes .

- Pharmacological Use : CITCO is used in drug metabolism studies, while the target compound’s applications remain exploratory .

(b) Oxiconazole (Z-[2,4-dichloro-2-imidazol-1-yl)acetophenone]-O-(2,4-dichlorobenzyl)-oxime nitrate)

- Core Structure : Imidazole vs. triazole.

- Substituents : Both share the O-(2,4-dichlorobenzyl)oxime group.

- Activity : Oxiconazole exhibits broad-spectrum antifungal activity due to its imidazole core, which inhibits ergosterol synthesis. The triazole core in the target compound may confer resistance to metabolic degradation but lower antifungal potency compared to imidazoles .

Analogues with Heterocyclic Modifications

(a) DL5050 ((E)-6-(naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)

- Core Structure : Imidazo[2,1-b]oxazole vs. triazole.

- Substituents : DL5050 uses a naphthyl group instead of phenyl on the heterocycle.

- Activity : The naphthyl group enhances hydrophobic interactions with CAR, achieving superior potency (EC₅₀ = 0.8 μM) compared to phenyl-substituted analogues. The target compound’s phenyl group may limit membrane permeability .

(b) Ursolic Acid Derivatives Bearing Triazole Moieties

- Core Structure : Ursolic acid fused with 1-phenyl-1,2,3-triazole.

- Substituents : Varied oxime or acetamide groups.

- Activity : These derivatives show anticancer activity via apoptosis induction, highlighting the triazole core’s versatility. However, the absence of a dichlorobenzyl group reduces specificity for fungal or CAR targets .

Functional Analogues with Oxime Ethers

(a) Compound 4h/4r (1,3,4-Oxadiazoles with 2,4-Dichlorobenzyl Groups)

- Core Structure : 1,3,4-Oxadiazole vs. triazole.

- Substituents : Both share 2,4-dichlorobenzyl groups.

- Activity : Compound 4h/4r exhibits weak urease inhibition (IC₅₀ > 100 μM), suggesting that the 2,4-dichloro configuration alone is insufficient for enzyme targeting without complementary pharmacophores .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Positional Isomerism : The 3,4-dichloro substitution (CITCO) enhances CAR activation, while 2,4-dichloro (target compound) may favor antifungal targets due to similarities with oxiconazole .

- Core Heterocycle : Triazoles offer metabolic stability but may require additional substituents for potency. Imidazoles/imidazothiazoles dominate in established drugs due to better target engagement .

- Oxime Ether Role : The oxime moiety improves bioavailability and enables geometric isomerism (E/Z), which can be exploited for activity optimization, as seen in oxiconazole’s Z-isomer superiority .

Biological Activity

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHClNO

- Molecular Weight : 325.18 g/mol

- Density : Not specified

- Melting Point : Not specified

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific compound under consideration has shown promising results in several studies.

Antibacterial Activity

- Mechanism of Action : The antibacterial effects are primarily attributed to the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis. Studies have shown that related triazole compounds exhibit selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species .

- Minimum Inhibitory Concentration (MIC) :

Antifungal Activity

The compound has also demonstrated antifungal properties:

- Efficacy Against Candida spp. : In vitro studies suggest that triazole derivatives can inhibit biofilm formation in Candida albicans, a common pathogen responsible for opportunistic infections .

- Biofilm Inhibition : The compound exhibits moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains, with significant reductions in biofilm formation compared to standard treatments like ciprofloxacin .

Research Findings and Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to the compound :

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features:

- The presence of electron-withdrawing groups enhances antibacterial potency.

- Substituents on the phenyl ring significantly influence the interaction with target enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.